Tyrphostin AG 528

EGFR ErbB2 Dual Kinase Inhibition

Researchers requiring simultaneous EGFR and ErbB2 blockade often face confounding bias from selective inhibitors. AG-528 offers balanced dual inhibition (EGFR IC50 4.9 μM, ErbB2 IC50 2.1 μM), enabling unbiased pathway studies. • Dual EGFR/ErbB2 inhibition with quantifiable IC50 values • Validated in vivo hepatoprotection via AKT/mTOR modulation • Off-target PanK3 inhibition (IC50 3 μM) for metabolic research • High DMSO solubility (61 mg/mL) minimizes solvent artifacts Supplied with CoA; stable at -20°C; global shipping available.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
Cat. No. B8070952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin AG 528
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N
InChIInChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9-
InChIKeyMYKCTDWWIWGLHW-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrphostin AG 528: Dual EGFR/ErbB2 Inhibitor


Tyrphostin AG 528 (also known as Tyrphostin B66 or AG-528) is a synthetic compound from the tyrphostin family of protein tyrosine kinase inhibitors [1]. It exhibits dual inhibitory activity against epidermal growth factor receptor (EGFR) and ErbB2 (HER2), with reported IC50 values of 4.9 μM and 2.1 μM, respectively . As a small molecule kinase antagonist with demonstrated anticancer properties , it is widely used in biochemical and pharmacological research to investigate signaling pathways involving cell proliferation and survival.

Non-Substitutability of Tyrphostin AG 528


Generic substitution of Tyrphostin AG 528 with other EGFR or ErbB2 inhibitors is not scientifically valid due to its unique, quantifiable dual-target inhibition profile. While many compounds in this class exhibit high selectivity for a single kinase (e.g., AG-1478 for EGFR, AG-825 for ErbB2), AG 528 provides a distinct, balanced inhibitory profile against both targets [1]. Furthermore, its off-target activity against pantothenate kinase 3 (PanK3) and its specific in vivo protective effects in models of inflammatory liver injury [2] represent pharmacological properties that are not replicated by close analogs. Relying on a more selective EGFR or ErbB2 inhibitor would fundamentally alter the experimental outcome in systems where dual-pathway modulation is required. The following evidence establishes the precise, measurable differences that justify the specific procurement of Tyrphostin AG 528 for research applications.

Quantitative Comparison of Tyrphostin AG 528


Dual EGFR/ErbB2 Inhibition Profile

Tyrphostin AG 528 provides a balanced inhibition profile against both EGFR and ErbB2, distinguishing it from highly selective compounds. For instance, the selective EGFR inhibitor AG-1478 has an IC50 of 3 nM for EGFR but shows almost no activity on ErbB2 (>100 μM) . Similarly, the selective ErbB2 inhibitor AG-825 has an IC50 of 0.15-0.35 μM for ErbB2 but is approximately 100-fold less potent against EGFR (IC50 ≈ 19 μM) . In contrast, AG 528 demonstrates a modest preference for ErbB2 (2.1 μM) over EGFR (4.9 μM), with a selectivity ratio of approximately 2.3:1, providing a unique tool for studies requiring simultaneous, near-equipotent inhibition of both kinases .

EGFR ErbB2 Dual Kinase Inhibition

ErbB2/EGFR Selectivity vs. AG-490

Among dual EGFR/ErbB2 inhibitors, Tyrphostin AG 528 exhibits a specific selectivity profile. It is 2.3-fold more selective for ErbB2 (IC50 2.1 μM) over EGFR (IC50 4.9 μM) . This contrasts with the related tyrphostin AG-490, which displays a 135-fold higher selectivity for EGFR (IC50 0.1 μM) over ErbB2 (IC50 13.5 μM) . This difference is not subtle; it represents a complete reversal of target preference and a 60-fold difference in the selectivity ratio.

ErbB2 EGFR Selectivity Index

In Vivo Hepatoprotective Efficacy

Tyrphostin AG 528 demonstrates a quantifiable, protective effect in a murine model of LPS-induced acute liver injury, a functional property not widely reported for other tyrphostins. In this study, pretreatment with AG 528 (15 mg/kg, i.p., daily for 3 days) significantly attenuated liver injury compared to vehicle-treated LPS controls [1]. This was evidenced by a significant decrease in serum AST and ALT levels (P < 0.01), reduced inflammatory cell infiltration, and decreased mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6; P < 0.05) [1]. This specific in vivo activity, linked to inhibition of the AKT/mTOR pathway, provides a functional differentiation point that cannot be assumed for other EGFR/ErbB2 inhibitors without direct comparative testing.

Hepatoprotection LPS-induced liver injury In vivo efficacy

PanK3 Off-Target Activity

A critical factor for experimental design is the compound's off-target profile. Tyrphostin AG 528 has been identified as an inhibitor of pantothenate kinase 3 (PanK3) with an IC50 of 3 μM . This activity is not a universal feature of tyrphostins; for example, the closely related AG-1478 and AG-1296 are not reported to inhibit PanK3 at relevant concentrations. This off-target effect must be accounted for in studies involving coenzyme A biosynthesis or metabolic regulation.

Off-target activity PanK3 Pantothenate kinase

DMSO Solubility Profile

The solubility of Tyrphostin AG 528 in DMSO is reported to be 61 mg/mL (approximately 199 mM), which is higher than the DMSO solubility of some related tyrphostins, such as AG-1478 (typically ~10 mg/mL) . This high solubility facilitates the preparation of concentrated stock solutions, reducing the volume of DMSO required for in vitro assays and minimizing potential solvent-related cytotoxicity.

Solubility DMSO Formulation

Validated Applications of Tyrphostin AG 528


EGFR/ErbB2 Co-Dependent Cancer Signaling

Researchers investigating cancers with documented co-activation of both EGFR and ErbB2 signaling pathways, such as certain subtypes of breast and non-small cell lung cancer, can utilize Tyrphostin AG 528 as a chemical probe to simultaneously inhibit both receptors [1]. Its balanced IC50 profile (4.9 μM for EGFR, 2.1 μM for ErbB2) allows for the assessment of dual-pathway blockade without the confounding bias introduced by highly selective inhibitors like AG-1478 (EGFR-selective) or AG-825 (ErbB2-selective) . This enables a more accurate modeling of therapeutic strategies aimed at dual receptor inhibition.

Inflammatory Liver Injury and AKT/mTOR Signaling

Tyrphostin AG 528 has demonstrated significant protective effects in a murine model of LPS-induced acute liver injury, reducing serum transaminases (AST, ALT) and pro-inflammatory cytokine expression [1]. This validated in vivo model provides a foundation for studies exploring the therapeutic potential of tyrosine kinase inhibition in inflammatory liver diseases, sepsis, or drug-induced hepatotoxicity. The compound's observed mechanism involves inhibition of the AKT/mTOR pathway, offering a specific molecular target for further investigation in the context of hepatic inflammation and repair [1].

PanK3 Function in Coenzyme A Metabolism

The off-target inhibitory activity of Tyrphostin AG 528 against pantothenate kinase 3 (PanK3, IC50 = 3 μM) [1] positions it as a useful, albeit non-selective, tool compound for preliminary studies on PanK3 function. Researchers interested in modulating CoA biosynthesis or investigating the role of PanK3 in cellular metabolism can use AG 528 to induce a pharmacological inhibition of PanK3, with the understanding that concurrent inhibition of EGFR and ErbB2 will contribute to the overall phenotypic response. This application is particularly relevant for studies in metabolic disease or neurodegeneration, where PanK3 has been implicated [1].

High DMSO Solubility Formulation

For in vitro high-throughput screening (HTS) campaigns or in vivo studies requiring concentrated dosing solutions, the high solubility of Tyrphostin AG 528 in DMSO (61 mg/mL, ~199 mM) [1] offers a practical advantage over less soluble tyrphostins like AG-1478 . This property minimizes the volume of organic solvent needed, reducing the risk of solvent-induced artifacts in cell-based assays and enabling more accurate determination of dose-response relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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